Cas no 2303565-97-9 (2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid)

2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol oxalate is a chemically modified pyrazole derivative with a functionalized aminopropyl side chain and an ethanol moiety. The oxalic acid salt form enhances its stability and solubility, making it suitable for applications requiring precise handling in synthetic and pharmaceutical chemistry. The compound’s structural features, including the pyrazole core and polar functional groups, contribute to its potential as an intermediate in the development of biologically active molecules. Its well-defined crystalline form ensures consistent purity, while the balanced basicity of the amine group and acidity of the oxalate counterion facilitate controlled reactivity in diverse chemical processes. This product is particularly valuable for research involving heterocyclic scaffolds or tailored molecular design.
2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid structure
2303565-97-9 structure
Product Name:2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid
CAS No:2303565-97-9
MF:C10H17N3O5
MW:259.259082555771
CID:4773516
Update Time:2025-06-14

2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(3-Aminopropyl)-1H-pyrazol-1-yl)ethan-1-ol oxalate
    • 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid
    • 2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid
    • Inchi: 1S/C8H15N3O.C2H2O4/c9-3-1-2-8-6-10-11(7-8)4-5-12;3-1(4)2(5)6/h6-7,12H,1-5,9H2;(H,3,4)(H,5,6)
    • InChI Key: MWQISPVUJVUZAS-UHFFFAOYSA-N
    • SMILES: OCCN1C=C(C=N1)CCCN.OC(C(=O)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 192
  • Topological Polar Surface Area: 139

2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid Pricemore >>

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Additional information on 2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid

Research Briefing on 2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; Oxalic Acid (CAS: 2303565-97-9)

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of small-molecule compounds in drug discovery and development. Among these, 2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid (CAS: 2303565-97-9) has emerged as a compound of interest due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound, a pyrazole derivative, has been investigated for its role as a modulator of specific biological pathways. Recent studies indicate that its unique chemical structure, featuring an aminopropyl side chain and an oxalic acid moiety, enables interactions with key cellular targets. Research published in 2023 demonstrated its efficacy in inhibiting certain enzymes involved in inflammatory responses, suggesting potential applications in autoimmune diseases and chronic inflammation.

In terms of synthesis, a novel and scalable method for producing 2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid was reported in the Journal of Medicinal Chemistry. The optimized protocol emphasizes high yield and purity, critical for pharmaceutical applications. Analytical techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the compound's structural integrity and stability under various conditions.

Preclinical studies have further explored the compound's pharmacokinetics and toxicity profile. Animal models revealed favorable bioavailability and a manageable safety profile, with no significant adverse effects observed at therapeutic doses. These findings support its progression to further clinical evaluation, particularly for conditions where current treatments are limited or ineffective.

In conclusion, 2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid represents a promising candidate for therapeutic development. Ongoing research aims to elucidate its mechanism of action and explore its potential in combination therapies. Future studies will be critical to validate its efficacy and safety in human trials, paving the way for its integration into clinical practice.

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